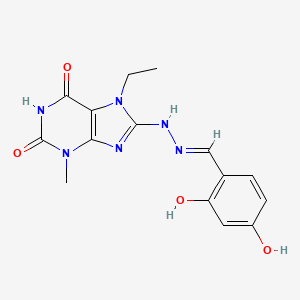

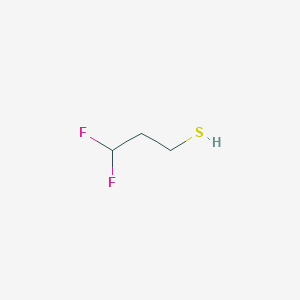

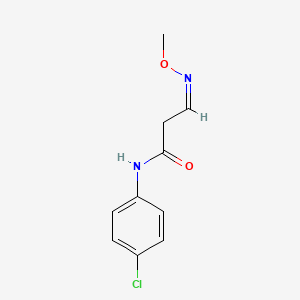

Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar fluoroquinolone compounds involves multiple steps, including acylation, condensation, and cyclization reactions. A specific example in the synthesis of related compounds includes the use of microwave-assisted Gould-Jacobs reactions, catalyzed by aluminium metal, optimizing conditions to yield high product percentages (Song Bao-an, 2012). Another approach involved acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, demonstrating the complexity and versatility of synthesis methods in this chemical class (Liu Zhe, 2001).

Molecular Structure Analysis

Structural analyses of fluoroquinolones often involve spectroscopic methods, including NMR and X-ray crystallography, to elucidate their molecular frameworks. These techniques confirm the presence of the fluoroquinolone core, the substituents' positions, and the stereochemistry of the compounds, providing insights into the interaction mechanisms with their targets (Zhi-qiang Cai et al., 2019).

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions, including nucleophilic substitution and cyclization, to form their core structures and modifications at different positions to enhance their activity and selectivity. Their reactivity also includes transformations leading to the synthesis of novel derivatives with potential biological activities (Guo Hui, 1991).

Physical Properties Analysis

The physical properties of fluoroquinolones, such as melting points, solubility, and stability, are crucial for their formulation and application. These compounds are characterized by strong fluorescence, high stability against light and heat, and strong fluorescence across a wide pH range, demonstrating their utility in various analytical and biomedical applications (Junzo Hirano et al., 2004).

Chemical Properties Analysis

Fluoroquinolones' chemical properties, including their reactivity, pharmacophore, and the influence of different substituents on their biological activity, are extensively studied. These investigations help in understanding the mechanism of action, optimizing antibacterial activity, and reducing toxicity. Studies on derivatives have shown varied biological activities, highlighting the importance of structural modifications for specific applications (P. C. Sharma & Sandeep Jain, 2008).

科学的研究の応用

Synthesis and Pharmaceutical Applications

Preparation of Conformationally Constrained Amino Acids : This compound is an intermediate in the synthesis of conformationally constrained acidic amino acids, which are potential N-methyl-D-aspartic acid (NMDA) receptor antagonists, useful in neuroscience and pharmacology (Ornstein et al., 1991).

Antibacterial Agent Development : Ethyl esters of this compound have been synthesized and evaluated for their antibacterial activity, which is crucial in the development of new antibiotics (Sánchez et al., 1995).

Antimycobacterial Activities : Derivatives of this compound have been synthesized and tested for antimycobacterial activities against various strains of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Senthilkumar et al., 2008).

Biochemical Research

Fluorophore Development : Derivatives of this compound have been used to develop new fluorophores with applications in biochemical research, such as in the study of biological systems and DNA (Oyama et al., 2015).

Antioxidant and Acetylcholinesterase Inhibition : Amino alcohol derivatives from related compounds have shown antioxidant and acetylcholinesterase inhibition activities, useful in researching neurological disorders and oxidative stress (Estolano-Cobián et al., 2020).

HIV-1 Integrase Inhibition : Quinolone carboxylic acids, related to this compound, have been investigated as novel monoketo acid class inhibitors of HIV-1 integrase, an important target in antiretroviral drug development (Sato et al., 2009).

将来の方向性

作用機序

Target of Action

It is known that quinolone derivatives, which this compound is a part of, have a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which could potentially be the targets of this compound.

Mode of Action

It is known that quinolone derivatives can interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Quinolone derivatives are known to affect various biochemical pathways, often leading to changes in cellular processes

Result of Action

It is known that quinolone derivatives can have various effects at the molecular and cellular level, often leading to changes in cellular processes

特性

IUPAC Name |

ethyl 6-fluoro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-3-27-20(25)17-18(22-11-12-6-4-5-7-16(12)26-2)14-10-13(21)8-9-15(14)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLLMVUYDIHGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-fluoro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488988.png)

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)